molecular formula C18H15NO4S2 B2670299 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one CAS No. 306279-38-9

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B2670299
CAS No.: 306279-38-9
M. Wt: 373.44
InChI Key: ZKCAYAPRWQOUJQ-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one is a synthetic chemical reagent of significant interest in advanced organic and medicinal chemistry research. Its structure incorporates multiple heterocyclic systems—furan and thiophene—which are privileged scaffolds in drug discovery due to their prevalence in bioactive molecules and natural products . Furan-containing compounds are integral to diverse plant metabolites and have been isolated from various natural sources, exhibiting multifaceted biological activities . Similarly, thiophene motifs are widely explored in the development of novel therapeutic agents. The presence of a 4-nitrophenyl group enhances the molecule's utility as a versatile building block for further chemical transformations, including nucleophilic aromatic substitutions, making it a valuable intermediate for constructing more complex molecular architectures. While the specific biological profile of this compound is a subject of ongoing investigation, its hybrid structure suggests potential as a key precursor in the synthesis of novel compounds for pharmacological screening, particularly in the development of anticancer agents. Research on analogous furan-thiophene hybrid chalcones has demonstrated promising in vitro anticancer activities against various human cancer cell lines, including lung carcinoma (A549) and hepatocellular carcinoma (HepG2) . The mechanism of action for such compounds often involves interaction with cellular targets leading to induction of gene expression changes, DNA damage, and apoptosis, as evidenced by studies on related molecules . This product is intended solely for laboratory research purposes in chemical synthesis and bioactivity studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets must be consulted prior to handling.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-3-(4-nitrophenyl)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c20-16(17-4-2-10-24-17)11-18(25-12-15-3-1-9-23-15)13-5-7-14(8-6-13)19(21)22/h1-10,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCAYAPRWQOUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiophen-2-yl Propan-1-one Derivatives

Key Observations :

  • The thiophen-2-yl ketone group is a common motif in Friedel-Crafts-derived compounds, with yields typically >65%.
  • Substitutions at position 3 (e.g., aryl, heterocyclic, or thioether groups) significantly alter polarity and melting points.
Spectroscopic Data
  • 1H NMR : Thiophen-2-yl protons resonate at δ ~7.0–7.8 ppm, while aromatic protons (e.g., 4-nitrophenyl) appear upfield at δ ~6.6–7.3 ppm.
  • 13C NMR : The ketone carbonyl resonates at δ ~190–200 ppm, with thiophene carbons at δ ~125–140 ppm.

Nitro-Substituted Aromatic Compounds

Impact of the Nitro Group

The 4-nitrophenyl group enhances electrophilicity and may improve bioactivity. Comparisons include:

Compound Name Substituents Biological Activity Reference
3-(4-Methoxyphenyl)-1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]propan-1-one (7j) 4-nitrophenyl, thiophen-2-yl Anticancer (IC50 < 10 μM)
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c) 4-nitrophenylamino Not reported

Key Observations :

  • Nitro groups increase melting points (e.g., 7j: 174–176°C) due to enhanced intermolecular interactions.
  • Nitro-substituted compounds often exhibit cytotoxic or anticancer activity, as seen in pyrazolyl chalcones.

Thioether and Furan-Containing Analogs

Thioether Linkages

The furan-2-ylmethyl thioether group in the target compound distinguishes it from analogs with simpler thioethers:

Compound Name Thioether Group Molecular Weight Key Property Reference
3-((4-Fluorophenyl)thio)-1-(thiophen-2-yl)propan-1-one 4-fluorophenyl thioether 294.35 Predicted density: 1.34 g/cm³
3-(4-Chlorophenyl)-3-((2-hydroxyethyl)thio)-1-(4-methoxyphenyl)propan-1-one hydroxyethyl thioether 350.86 Predicted boiling point: 531.5°C

Key Observations :

  • Thioether groups introduce steric bulk and moderate polarity, affecting solubility and crystallinity.
  • Furan-2-ylmethyl thioether may enhance π-π stacking interactions compared to alkyl thioethers.
Furan vs. Thiophene Heterocycles
  • Furan (oxygen-containing) is less electron-rich than thiophene (sulfur-containing), altering electronic properties and reactivity.
  • Hybrid compounds (e.g., 7j) demonstrate that combining furan/thiophene with nitro groups can optimize bioactivity.

Computational and Spectroscopic Insights

  • Density functional theory (DFT) calculations predict that nitro groups increase dipole moments, enhancing solubility in polar solvents.
  • HR-MS and NMR are critical for confirming structural integrity, especially for distinguishing thiophene/furan regioisomers.

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